REACTION_CXSMILES
|
F[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[H-].[Na+].[CH:16]([OH:19])([CH3:18])[CH3:17]>>[CH:16]([O:19][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])([CH3:18])[CH3:17] |f:1.2|
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Name
|
|
Quantity
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0.5 mL
|
Type
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reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The solvent was distilled
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Type
|
ADDITION
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Details
|
water was added to the residue
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Type
|
EXTRACTION
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Details
|
The aqueous solution was extracted with EtOAc (3×25 mL)
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Type
|
CUSTOM
|
Details
|
the organic phases were evaporated at reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C#N)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |